molecular formula C20H16N4 B147327 Nitron CAS No. 2218-94-2

Nitron

Cat. No.: B147327
CAS No.: 2218-94-2
M. Wt: 312.4 g/mol
InChI Key: RBLFMNNBMUXHHR-UHFFFAOYSA-N
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Description

Nitron is a compound that contains the nitro functional group (−NO₂). Nitro compounds are a class of organic compounds that are characterized by the presence of one or more nitro groups attached to a carbon atom. These compounds are known for their diverse chemical reactivity and are widely used in various industrial and research applications .

Preparation Methods

Nitro compounds can be synthesized through several methods:

Mechanism of Action

The mechanism of action of nitro compounds involves their ability to undergo various chemical reactions due to the presence of the nitro group. The nitro group is highly electron-withdrawing, which makes the compound reactive towards nucleophiles and reducing agents. In biological systems, nitro compounds can interact with proteins and enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

Nitro compounds can be compared with other nitrogen-containing compounds such as amines, nitriles, and amides. Unlike nitro compounds, amines contain an amino group (−NH₂), nitriles contain a cyano group (−CN), and amides contain a carbonyl group (−CONH₂). Nitro compounds are unique in their high reactivity and diverse applications in various fields .

Similar Compounds

    Amines: Contain an amino group (−NH₂).

    Nitriles: Contain a cyano group (−CN).

    Amides: Contain a carbonyl group (−CONH₂).

Properties

CAS No.

2218-94-2

Molecular Formula

C20H16N4

Molecular Weight

312.4 g/mol

IUPAC Name

3,5,6-triphenyl-2,3,5,6-tetrazabicyclo[2.1.1]hex-1-ene

InChI

InChI=1S/C20H16N4/c1-4-10-16(11-5-1)22-19-21-24(18-14-8-3-9-15-18)20(22)23(19)17-12-6-2-7-13-17/h1-15,20H

InChI Key

RBLFMNNBMUXHHR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3N(C2=NN3C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)N2C3N(C2=NN3C4=CC=CC=C4)C5=CC=CC=C5

2218-94-2

Synonyms

1,4-Diphenyl-endoanilino-dihydrotriazole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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